3-Chloro-biphenyl-4-ylamine CAS number and molecular weight
3-Chloro-biphenyl-4-ylamine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 3-Chloro-biphenyl-4-ylamine (CAS No. 7285-66-7), a halogenated aromatic amine with significant potential in the fields of materials science and pharmaceutical development. This document will delve into its chemical identity, physicochemical properties, synthesis methodologies, spectroscopic characterization, and safety protocols, offering field-proven insights for its effective utilization in research and development.
Introduction and Chemical Identity
3-Chloro-biphenyl-4-ylamine, also known as 3-chloro-4-phenylaniline, is a biphenyl derivative featuring a chlorine atom and an amino group on one of the phenyl rings. The biphenyl scaffold provides a rigid and extended aromatic system, which is a desirable feature in the design of organic electronic materials. The presence and relative positions of the chloro and amino substituents significantly influence the molecule's electronic properties, reactivity, and potential biological activity.
Key Identifiers:
| Property | Value |
| CAS Number | 7285-66-7 |
| Molecular Formula | C₁₂H₁₀ClN |
| Molecular Weight | 203.67 g/mol |
| IUPAC Name | 3-chloro-[1,1'-biphenyl]-4-amine |
The unique combination of a biphenyl core, a reactive amino group, and an electron-withdrawing chlorine atom makes 3-Chloro-biphenyl-4-ylamine a versatile building block in organic synthesis.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 3-Chloro-biphenyl-4-ylamine is fundamental for its application and characterization.
Physicochemical Properties:
| Property | Value (Predicted/Inferred) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. |
| Appearance | Likely a solid at room temperature. |
Spectroscopic Data:
Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound. While experimental spectra for 3-Chloro-biphenyl-4-ylamine are not widely published, predicted data can guide characterization efforts.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The integration of these signals should correspond to the nine aromatic protons. The protons of the amino group may appear as a broad singlet.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit twelve distinct signals for the carbon atoms of the biphenyl skeleton. The chemical shifts will be influenced by the chlorine and amino substituents.
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-H and C=C stretching vibrations of the aromatic rings. The C-Cl stretching vibration is also expected in the fingerprint region.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (203.67). The isotopic pattern of the molecular ion, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl), will be a key diagnostic feature, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak.
Synthesis of 3-Chloro-biphenyl-4-ylamine
The synthesis of 3-Chloro-biphenyl-4-ylamine can be approached through several synthetic strategies, primarily involving the formation of the biphenyl linkage and the introduction or modification of the amino and chloro substituents. A common and effective method involves the reduction of the corresponding nitro compound, 3-chloro-4-nitrobiphenyl.
Synthetic Workflow:
A potential synthetic pathway for 3-Chloro-biphenyl-4-ylamine.
Experimental Protocol (Hypothetical, based on similar reductions):
This protocol describes a plausible method for the reduction of 3-chloro-4-nitrobiphenyl to 3-Chloro-biphenyl-4-ylamine.
Materials:
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3-chloro-4-nitrobiphenyl
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Iron powder (Fe)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol (EtOH)
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Water (H₂O)
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Sodium hydroxide (NaOH) solution
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Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-nitrobiphenyl and ethanol.
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Addition of Reducing Agent: To the stirred suspension, add iron powder.
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Initiation of Reduction: Heat the mixture to reflux. Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up:
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Cool the reaction mixture to room temperature.
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Carefully neutralize the mixture with a sodium hydroxide solution to a basic pH.
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Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
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Combine the filtrate and washings and remove the ethanol under reduced pressure.
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Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure to obtain the crude product. The crude 3-Chloro-biphenyl-4-ylamine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Causality Behind Experimental Choices:
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Choice of Reducing Agent: Iron powder in the presence of an acid (like HCl) is a classic and cost-effective method for the reduction of aromatic nitro compounds. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst offers a cleaner reduction with easier work-up.[1]
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Solvent System: Ethanol or a mixture of ethanol and water is commonly used as a solvent for this type of reduction as it can dissolve the organic substrate to some extent and is compatible with the aqueous acidic conditions.
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Neutralization and Extraction: Neutralization is necessary to convert the anilinium salt formed during the reaction back to the free amine, which is more soluble in organic solvents, allowing for its efficient extraction from the aqueous medium.
Applications in Research and Development
3-Chloro-biphenyl-4-ylamine is a valuable intermediate in several areas of chemical research and development:
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Organic Light-Emitting Diodes (OLEDs): The biphenyl structure provides a conjugated system that can facilitate charge transport.[2] This makes 3-Chloro-biphenyl-4-ylamine a potential building block for the synthesis of novel host materials, emitting materials, or charge-transporting layers in OLED devices.
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Organic Photovoltaics (OPVs) and Organic Photoconductors (OPCs): Similar to its application in OLEDs, the electronic properties of this compound make it a candidate for incorporation into new materials for organic solar cells and photoconductors.[2]
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Pharmaceutical and Agrochemical Synthesis: Halogenated anilines are common precursors in the synthesis of biologically active molecules. The amino group provides a reactive site for further functionalization, while the chloro-biphenyl moiety can impart specific steric and electronic properties to the target molecule, potentially influencing its biological activity and metabolic stability.
Safety and Handling
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Chloro-biphenyl-4-ylamine is a chemical intermediate with promising applications in materials science and as a building block for complex organic molecules. Its synthesis, while not extensively documented for this specific isomer, can be reliably achieved through established methods such as the reduction of the corresponding nitro compound. A thorough understanding of its chemical properties, safe handling procedures, and potential applications will enable researchers and developers to effectively utilize this versatile compound in their work.
References
- Google Patents. (2015). Preparation method of 3-chloro-4-fluoroaniline. CN104292113A.
